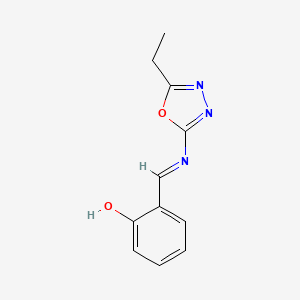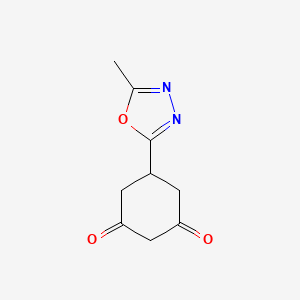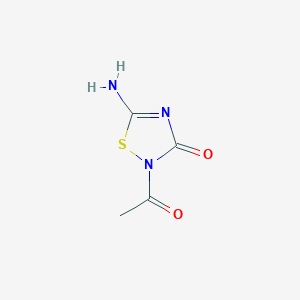
Tert-butyl (3-formyl-5-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-formyl-5-iodophenyl)carbamate is an organic compound with the molecular formula C12H14INO3 It is a derivative of carbamate, featuring a tert-butyl group, a formyl group, and an iodine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-formyl-5-iodophenyl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-iodoaniline.
Formylation: The aromatic compound undergoes formylation to introduce the formyl group at the desired position on the phenyl ring.
Carbamate Formation: The formylated intermediate is then reacted with tert-butyl chloroformate to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-formyl-5-iodophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
Tert-butyl (3-formyl-5-iodophenyl)carbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3-formyl-5-iodophenyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-bromo-5-iodophenyl)carbamate: Similar in structure but with a bromine atom instead of a formyl group.
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar but with a hydroxy group instead of an iodine atom.
Tert-butyl carbamate: Lacks the formyl and iodine groups, serving as a simpler analog.
Uniqueness
Tert-butyl (3-formyl-5-iodophenyl)carbamate is unique due to the presence of both a formyl group and an iodine atom on the phenyl ring
Properties
Molecular Formula |
C12H14INO3 |
|---|---|
Molecular Weight |
347.15 g/mol |
IUPAC Name |
tert-butyl N-(3-formyl-5-iodophenyl)carbamate |
InChI |
InChI=1S/C12H14INO3/c1-12(2,3)17-11(16)14-10-5-8(7-15)4-9(13)6-10/h4-7H,1-3H3,(H,14,16) |
InChI Key |
BXUFNIXKVIPBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


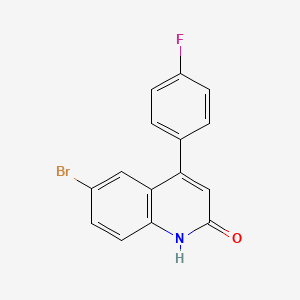
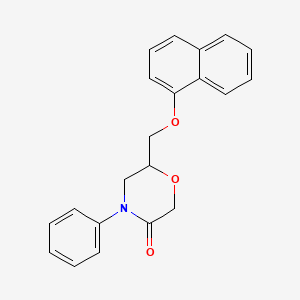
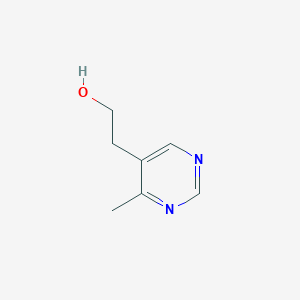

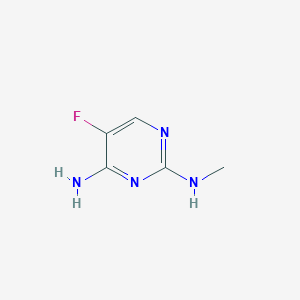
![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
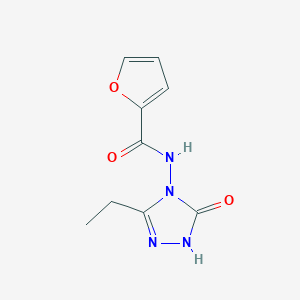
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)

